![molecular formula C14H22N2O3S B254783 N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine, also known as BMS-986020, is a small molecule antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It was first synthesized by Bristol-Myers Squibb (BMS) as a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis.
Mecanismo De Acción
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that is expressed on lymphocytes and endothelial cells. The S1P1 receptor plays a crucial role in lymphocyte migration and immune cell trafficking. By blocking the S1P1 receptor, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine prevents the egress of lymphocytes from lymphoid organs, which reduces the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte migration and immune cell trafficking, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have other biochemical and physiological effects. For example, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce blood pressure in preclinical studies, which is thought to be due to its effects on endothelial cell function. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine in lab experiments is its specificity for the S1P1 receptor. This allows researchers to selectively target this receptor without affecting other S1P receptors or unrelated targets. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is its relatively short half-life, which may require frequent dosing in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine could be studied for its effects on other physiological systems, such as the cardiovascular system or the central nervous system. Finally, further research is needed to fully understand the pharmacological properties of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine and its potential as a therapeutic agent for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine involves several steps, starting with the reaction of 4-chloroaniline with sodium sulfite to form 4-amino-phenyl sulfone. The sulfone is then reacted with 4-morpholine-sulfonic acid to form N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone. The final step involves the reaction of N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone with butylamine to form N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine.
Aplicaciones Científicas De Investigación
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been extensively studied for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the migration of lymphocytes from lymphoid organs, which could help prevent the infiltration of immune cells into inflamed tissues. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
Propiedades
Nombre del producto |
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine |
---|---|
Fórmula molecular |
C14H22N2O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-butyl-4-morpholin-4-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-2-3-8-15-13-4-6-14(7-5-13)20(17,18)16-9-11-19-12-10-16/h4-7,15H,2-3,8-12H2,1H3 |
Clave InChI |
HVHAKOLQCWHRRL-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
SMILES canónico |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.